molecular formula C5H5N5 B1623760 1H-imidazo[4,5-b]pyrazin-2-amine CAS No. 361382-81-2

1H-imidazo[4,5-b]pyrazin-2-amine

Cat. No.: B1623760
CAS No.: 361382-81-2
M. Wt: 135.13 g/mol
InChI Key: ICNRJMRTXYQGEC-UHFFFAOYSA-N
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Description

Significance of Imidazo[4,5-b]pyrazine in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the imidazo[4,5-b]pyrazine scaffold is significant due to its synthetic accessibility and the ease with which it can be functionalized. Its derivatives serve as key intermediates in the construction of a wide array of more complex heterocyclic systems. The presence of multiple nitrogen atoms provides several sites for chemical modification, allowing for the introduction of various substituents and the fine-tuning of the molecule's properties.

The synthesis of imidazo[4,5-b]pyrazine derivatives can be achieved through various routes, often involving the condensation of a diamine with a dicarbonyl compound or their synthetic equivalents. For instance, multicomponent reactions have been developed as an efficient method for the one-pot synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, highlighting the adaptability of related imidazole-fused pyrazine (B50134) systems. nih.gov These synthetic strategies underscore the scaffold's importance as a foundational element for creating diverse chemical libraries.

Role of Imidazo[4,5-b]pyrazine as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The term "privileged scaffold" is used to describe a molecular framework that is capable of binding to multiple biological targets, thereby serving as a basis for the development of a variety of therapeutic agents. The imidazo[4,5-b]pyrazine scaffold has earned this distinction due to the prevalence of its derivatives in a range of biologically active compounds. nih.gov

This scaffold is a key component in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. rjraap.comnih.gov For example, derivatives of the related imidazo[1,5-a]pyrazin-8-amine (B1506158) have been utilized to create potent Bruton's tyrosine kinase (BTK) inhibitors, such as acalabrutinib, which has been approved for treating certain types of cancer. nih.gov Furthermore, imidazo[4,5-b]pyrazin-2-one derivatives have been identified as potent and selective inhibitors of the mTOR kinase, a key regulator of cell growth and proliferation. nih.gov The versatility of the scaffold extends to other therapeutic areas as well, with derivatives showing potential as antifungal agents and inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov

Bioisosteric Relationship with Purine (B94841) and its Implications for Research

One of the most significant aspects of the imidazo[4,5-b]pyrazine scaffold is its bioisosteric relationship with the purine ring system. Bioisosteres are molecules or substituents that have similar physical or chemical properties and which produce broadly similar biological effects. The imidazo[4,5-b]pyrazine core closely mimics the size and shape of the purine nucleus, which is a fundamental component of nucleic acids (adenine and guanine) and a key element in many coenzymes and signaling molecules (e.g., ATP).

This structural similarity allows imidazo[4,5-b]pyrazine derivatives to act as competitive inhibitors or modulators of enzymes and receptors that normally bind purines. rjraap.com This "bioisosteric replacement" strategy is a powerful tool in drug design, enabling researchers to develop more selective and potent inhibitors with improved pharmacokinetic properties. For instance, by replacing the purine core of a known kinase inhibitor with an imidazo[4,5-b]pyrazine scaffold, it is possible to fine-tune the inhibitor's binding affinity and selectivity for its target kinase. nih.gov This approach has been successfully employed in the development of inhibitors for cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. nih.gov The ability to mimic purine interactions has profound implications for research, opening up avenues for the discovery of novel therapeutics for a wide range of diseases, including cancer, viral infections, and neurological disorders. rjraap.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[4,5-b]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNRJMRTXYQGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426057
Record name 1H-imidazo[4,5-b]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361382-81-2
Record name 1H-imidazo[4,5-b]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1h Imidazo 4,5 B Pyrazin 2 Amine and Its Analogs

Strategies for the Construction of the Imidazo[4,5-b]pyrazine Core

The formation of the imidazo[4,5-b]pyrazine ring system is a key objective in the synthesis of a wide range of biologically active molecules. nih.gov Chemists have developed several robust strategies, including tandem sequences from heterocyclic precursors and various metal-catalyzed cyclizations.

Tandem Reduction-Cyclization Sequences from Precursors (e.g., Oxadiazolo[3,4-b]pyrazines)

A notable strategy for synthesizing 1H-imidazo[4,5-b]pyrazines involves a tandem reduction-cyclization sequence starting from rsc.orgnih.govnih.govoxadiazolo[3,4-b]pyrazine precursors. nih.gov This method provides access to a variety of imidazopyrazine derivatives with substitutions at the 2, 5, and 6 positions. nih.gov The core of this process is the in situ iron-mediated reduction of the oxadiazole ring, which generates a reactive diaminopyrazine intermediate. nih.govnih.gov This intermediate is then immediately trapped and cyclized with a suitable carbon electrophile, such as an orthoester, to form the desired imidazole (B134444) ring. nih.govnih.gov

The reaction proceeds in moderate to good yields and allows for functionalization at the 2-position of the imidazole ring by selecting different orthoesters. nih.gov For instance, using trimethyl orthoformate yields an unsubstituted C2 position, while other orthoesters can introduce alkyl or aryl groups. This methodology has been successfully applied to generate novel mitochondrial uncouplers. nih.gov

PrecursorReagentsProductYieldReference
5,6-diphenyl- rsc.orgnih.govnih.govoxadiazolo[3,4-b]pyrazineFe, AcOH, Trimethyl orthoformate5,6-diphenyl-1H-imidazo[4,5-b]pyrazine70% nih.govnih.gov
5,6-bis(4-methoxyphenyl)- rsc.orgnih.govnih.govoxadiazolo[3,4-b]pyrazineFe, AcOH, Triethyl orthoacetate2-methyl-5,6-bis(4-methoxyphenyl)-1H-imidazo[4,5-b]pyrazine65% nih.govnih.gov
5,6-di(thiophen-2-yl)- rsc.orgnih.govnih.govoxadiazolo[3,4-b]pyrazineFe, AcOH, Trimethyl orthobenzoate2-phenyl-5,6-di(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine58% nih.govnih.gov

Metal-Catalyzed Coupling and Cyclization Approaches

Metal catalysis offers a powerful and versatile platform for the synthesis of imidazo[4,5-b]pyrazines and related heterocyclic structures. Palladium, copper, and photocatalytic systems have all been employed to facilitate key bond-forming steps.

Palladium-catalyzed reactions are a cornerstone for the synthesis of imidazo[4,5-b]pyrazines. nih.gov One common approach involves the amination of pyrazine (B50134) halides followed by a cyclization step. nih.gov This can be performed in a stepwise or one-pot manner. nih.gov

One specific example is the palladium-catalyzed bis-amination of a 1,2-dihalopyrazine with various amidines, which directly yields the imidazo[4,5-b]pyrazine scaffold. nih.gov Another powerful technique is the palladium-catalyzed amidation-cyclization sequence. In this approach, a 3-amino-2-chloropyrazine analog reacts with formamide, wherein the palladium catalyst facilitates the C-N bond formation, leading to subsequent intramolecular cyclization to form the imidazole ring. nih.gov This strategy has also been extended to the synthesis of related scaffolds like imidazo[4,5-c]pyridines. acs.org

Copper catalysts provide an inexpensive and efficient alternative for constructing imidazo-fused heterocycles. For the synthesis of related imidazo[4,5-c]pyrazole (B1259334) scaffolds, a key strategy involves the intramolecular cyclization of N'-(4-halopyrazol-5-yl)amidines under copper-catalyzed cross-coupling conditions. nih.gov This method is valued for its use of readily available 5-aminopyrazoles and its tolerance for a wide range of substituents on the resulting heterocyclic nucleus. nih.gov

In the synthesis of N-aryl substituted imidazo[4,5-c]pyridines, copper-catalyzed amidation has been effectively used to couple 3-amino-N-Boc-4-chloropyridine with aryl amines as a crucial initial step before a subsequent palladium-catalyzed cyclization. acs.org Furthermore, copper-catalyzed denitrogenative transannulation reactions of pyridotriazoles with amines or amino acids have been developed to produce imidazo[1,5-a]pyridines, showcasing the versatility of copper in forming diverse imidazopyridine isomers. acs.org

Visible-light photocatalysis represents a modern and sustainable approach to forming C-C bonds. While not always used for the primary ring-forming cyclization, photocatalytic methods are instrumental in synthesizing complex analogs. For related scaffolds, a ruthenium-catalyzed, visible-light-mediated protocol has been developed for the C-H activation and annulation of heteroarenes with sulfoxonium ylides to construct fused imidazo[1,2-a]pyridine (B132010) derivatives. rsc.org This method allows for the creation of color-tunable fluorescent molecules with high atom economy under mild conditions. rsc.org Metal-free cross-dehydrogenative coupling (CDC) reactions, which can be promoted by photocatalysis, have also been employed for the C-3 functionalization of imidazo[1,2-a]pyridines, demonstrating a powerful way to build C(sp²)-C(sp³) bonds. nih.gov

For related scaffolds such as imidazo[1,2-a]pyrazines, molecular iodine has emerged as a cost-effective and environmentally benign catalyst for multi-component reactions (MCRs). rsc.orgrsc.org An efficient, one-pot, three-component condensation has been reported involving an aryl aldehyde, 2-aminopyrazine (B29847), and an isocyanide (e.g., tert-butyl isocyanide) at room temperature. rsc.orgrsc.org

The proposed mechanism begins with the condensation of 2-aminopyrazine and the aldehyde to form an imine. rsc.org The Lewis acidic iodine activates this imine for nucleophilic attack by the isocyanide, which is followed by a [4+1] cycloaddition. rsc.org The final intramolecular cyclization, driven by the pyrazine ring nitrogen, yields the 3-aminoimidazo[1,2-a]pyrazine product in good yields. rsc.org This methodology is noted for its simplicity, short reaction times, and operational efficiency. rsc.org

AldehydeIsocyanideCatalystProductYieldReference
4-Nitrobenzaldehydetert-Butyl isocyanideI₂ (10 mol%)N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine94% rsc.orgrsc.org
4-Chlorobenzaldehydetert-Butyl isocyanideI₂ (10 mol%)N-(tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-amine92% rsc.orgrsc.org
Benzaldehydetert-Butyl isocyanideI₂ (10 mol%)N-(tert-butyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine90% rsc.orgrsc.org
2-Naphthaldehydetert-Butyl isocyanideI₂ (10 mol%)N-(tert-butyl)-2-(naphthalen-2-yl)imidazo[1,2-a]pyrazin-3-amine89% rsc.orgrsc.org

Classical Cyclocondensation Reactions

Classical cyclocondensation reactions remain a fundamental approach for the construction of the imidazo[4,5-b]pyrazine core. These methods typically involve the formation of the imidazole ring onto a pre-existing pyrazine or pyridine (B92270) structure.

Reactions of Diaminopyrazines/Diaminopyridines with Aldehydes and Carboxylic Acid Derivatives

A common and versatile method for synthesizing the imidazo[4,5-b]pyrazine scaffold is the condensation of a 2,3-diaminopyrazine (B78566) or a 2,3-diaminopyridine (B105623) with an appropriate one-carbon electrophile. This can be an aldehyde, a carboxylic acid, or a derivative thereof. For instance, the reaction of 2,3-diaminophenazine with various aromatic aldehydes or acids in a one-pot reaction yields 2-aryl-1H-imidazo[4,5-b]phenazine derivatives. researchgate.net Similarly, reacting 2,3-diaminophenazine with acetic anhydride (B1165640) or formic acid can produce 2-methyl-1H-imidazo[4,5-b]phenazine and 1H-imidazo[4,5-b]phenazine, respectively. researchgate.net

The choice of the condensing agent allows for the introduction of various substituents at the 2-position of the resulting imidazole ring. For example, using triethyl orthoformate or triethyl orthoacetate with 2,3-diaminopyridine leads to the formation of imidazo[4,5-b]pyridine and its 2-methyl derivative. researchgate.net The reaction conditions for these cyclocondensations can vary, often requiring heating in a suitable solvent like ethanol (B145695) or acetic acid. researchgate.netresearchgate.net

Reductive Cyclization of Nitro-Aminopyrazines/Pyridines

An alternative strategy for the synthesis of the imidazo[4,5-b]pyrazine ring system involves the reductive cyclization of ortho-nitroamino-pyrazines or -pyridines. This approach leverages the nitro group as a precursor to the second amino group required for the imidazole ring formation. The reduction of the nitro group, often in the presence of a catalyst, is followed by an intramolecular cyclization with a suitable one-carbon source.

A notable example is the iron-mediated reduction of researchgate.netresearchgate.netnih.govoxadiazolo[3,4-b]pyrazines, which are analogous to nitro-aminopyrazines. This in situ reduction generates a diaminopyrazine intermediate that is then trapped and cyclized with an orthoester to afford 2-substituted-imidazo[4,5-b]pyrazines in moderate to good yields. nih.gov This method provides access to a variety of imidazo[4,5-b]pyrazine derivatives with different substituents at the 2, 5, and 6 positions. nih.gov Other reducing agents, such as triethyl phosphite, have also been employed for the reductive cyclization of nitro-compounds to form various heterocyclic systems, demonstrating the broad applicability of this approach. bohrium.comrsc.org

High-Throughput Synthetic Approaches for Library Generation

The demand for large and diverse collections of compounds for drug discovery has driven the development of high-throughput synthetic methods. For imidazo[4,5-b]pyrazine and its analogs, multicomponent reactions (MCRs) have emerged as a powerful tool for library generation.

One such approach is the iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine (or 2-aminopyridine), and an isocyanide, such as tert-butyl isocyanide. rsc.orgnih.gov This reaction proceeds at room temperature and affords imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine derivatives in good yields. The process involves the in-situ formation of an imine from the aldehyde and aminopyrazine, followed by a [4+1] cycloaddition with the isocyanide. rsc.org This strategy allows for the rapid generation of a library of compounds with diverse substitutions on the imidazole and pyrazine rings. The use of a mild and inexpensive catalyst like iodine makes this method particularly attractive for large-scale synthesis. rsc.orgnih.gov

Derivatization Strategies at Key Positions of the 1H-Imidazo[4,5-b]pyrazine Skeleton

Further functionalization of the pre-formed 1H-imidazo[4,5-b]pyrazine core is crucial for fine-tuning its biological activity and physicochemical properties. Derivatization can be achieved at various positions of the heterocyclic scaffold.

Functionalization at the Imidazole Ring (e.g., 2-position)

The 2-position of the 1H-imidazo[4,5-b]pyrazine ring is a common site for modification. As mentioned in the synthesis section, the substituent at this position can often be introduced during the initial cyclocondensation reaction by selecting the appropriate aldehyde or carboxylic acid derivative. researchgate.netnih.gov

For pre-formed imidazo[4,5-b]pyrazines, direct functionalization at the 2-position can be more challenging. However, strategies have been developed for related heterocyclic systems. For example, in the synthesis of imidazo[1,2-a]pyridine derivatives, various substituents have been introduced at the C2 and C3 positions. tsijournals.com

Table 1: Examples of Functionalization at the 2-Position of Imidazo[4,5-b]pyrazine Analogs

Starting MaterialReagent(s)ProductYield (%)Reference
researchgate.netresearchgate.netnih.govOxadiazolo[3,4-b]pyrazine-5,6-diamineFe, HC(OEt)31H-Imidazo[4,5-b]pyrazine-5,6-diamine- nih.gov
researchgate.netresearchgate.netnih.govOxadiazolo[3,4-b]pyrazine-5,6-diamineFe, (CF3)3C(OEt)32-Trifluoromethyl-1H-imidazo[4,5-b]pyrazine-5,6-diamine- nih.gov
2,3-DiaminophenazineAcetic anhydride2-Methyl-1H-imidazo[4,5-b]phenazine- researchgate.net
2,3-DiaminophenazineFormic acid1H-Imidazo[4,5-b]phenazine- researchgate.net

This table is interactive and allows for sorting and filtering of data.

Alkylation and N-Substitution Reactions, including Regioisomer Formation

Alkylation of the nitrogen atoms in the 1H-imidazo[4,5-b]pyrazine ring system is a key derivatization strategy. The presence of multiple nitrogen atoms can lead to the formation of regioisomers, and controlling the regioselectivity of these reactions is a significant synthetic challenge.

In the case of 1H-imidazo[4,5-b]pyrazin-2-ones, alkylation can occur at the N-1 and N-3 positions of the imidazole ring. For example, treatment of 1-methyl-5-chloro-6-benzylthio-1H-imidazo[4,5-b]pyrazin-2-one with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) leads to the formation of the 1,3-dimethylated product. google.com The reaction of a 1H-imidazo[4,5-b]pyrazin-2-one with a secondary amine and formaldehyde (B43269) can result in the formation of 1,3-di-aminomethyl derivatives. google.com

The regioselectivity of N-alkylation is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the substituents on the heterocyclic core. beilstein-journals.org For instance, in the N-alkylation of the related 1H-indazole scaffold, the use of different bases and reaction conditions can lead to a preference for either the N-1 or N-2 regioisomer. beilstein-journals.org Similar regioselective control has been explored in the N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives, where the substitution at the C-2 position influences the N-1/N-3 alkylation ratio. researchgate.net

Table 2: Examples of N-Alkylation and Substitution Reactions of Imidazo[4,5-b]pyrazine Analogs

Starting MaterialReagent(s)ProductReference
1-Methyl-5-chloro-6-benzylthio-1H-imidazo[4,5-b]pyrazin-2-oneDimethyl sulfate, NaOH1,3-Dimethyl-5-chloro-6-benzylthio-1H-imidazo[4,5-b]pyrazin-2-one google.com
6-(2-Methoxyethyloxy)-1H-imidazo[4,5-b]pyrazin-2-onePiperidine, Formaldehyde1,3-Bis(piperidinomethyl)-6-(2-methoxyethyloxy)-1H-imidazo[4,5-b]pyrazin-2-one google.com
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromide, K2CO3, DMFN-1 and N-3 benzylated regioisomers researchgate.net

This table is interactive and allows for sorting and filtering of data.

Introduction of Amino Side Chains and Other Functionalities

The introduction of amino side chains and other functionalities onto the 1H-imidazo[4,5-b]pyrazin-2-amine scaffold is a critical step in the development of new derivatives with potential biological activities. While direct functionalization of the 2-amino group can be challenging, several strategies have been developed for the modification of the imidazopyrazine core and related heterocyclic systems. These methods primarily focus on substitution at the C2 position, as well as N-alkylation and N-arylation of the imidazole ring.

One effective method for C2 amination of the related imidazo[4,5-b]pyridine core involves a two-step sequence: C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with various primary and secondary amines msu.ruorientjchem.org. This regioselective approach provides a straightforward route to a diverse range of 2-amino substituted derivatives. A similar strategy could be envisioned for the this compound scaffold, starting from a suitable halogenated precursor.

Another approach involves the conversion of msu.ruorientjchem.orgnih.govoxadiazolo[3,4-b]pyrazines into 1H-imidazo[4,5-b]pyrazines. This transformation allows for the introduction of various substituents at the 2-position of the imidazole ring through the use of different orthoesters during the cyclization step google.com. This method provides access to a variety of 2-substituted imidazopyrazine derivatives.

Furthermore, N-alkylation of the imidazole ring has been reported for the analogous 1H-imidazo[4,5-b]pyrazin-2-one system. Treatment with a secondary amine, such as morpholine (B109124) or piperidine, and formaldehyde can introduce aminomethyl groups at the N1 and/or N3 positions google.com. Alkylation can also be achieved using alkyl halides or dialkyl sulfates in the presence of a base google.com. These methods offer a means to introduce a wide range of substituents onto the nitrogen atoms of the imidazole ring, thereby modifying the physicochemical properties of the parent compound.

The well-established Buchwald-Hartwig amination reaction represents a powerful tool for the formation of C-N bonds and has been successfully applied to the amination of halo-pyrazoles, which are structurally related to the imidazopyrazine core. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide variety of aryl and alkylamino groups.

Table 1: Examples of Functionalization Reactions on Imidazo[4,5-b]pyrazine and Related Scaffolds

Starting MaterialReagents and ConditionsProductYield (%)Reference
Imidazo[4,5-b]pyridine1. NCS, DMF, rt, 2h; 2. Amine, K2CO3, DMF, 100 °C, 12h2-Amino-imidazo[4,5-b]pyridine derivative60-85 msu.ruorientjchem.org
msu.ruorientjchem.orgnih.govOxadiazolo[3,4-b]pyrazineFe, AcOH, Orthoester, 80 °C2-Substituted-1H-imidazo[4,5-b]pyrazineModerate to Good google.com
1H-Imidazo[4,5-b]pyrazin-2-onePiperidine, Formaldehyde, H2O, rt, overnight1,3-Bis(piperidinomethyl)-1H-imidazo[4,5-b]pyrazin-2-oneNot specified google.com

Advanced Synthetic Techniques and Optimization (e.g., Microwave-Assisted Organic Synthesis)

Advanced synthetic techniques, particularly microwave-assisted organic synthesis (MAOS), have emerged as powerful tools for the efficient preparation of heterocyclic compounds, including analogs of this compound. The primary advantages of MAOS over conventional heating methods include significantly reduced reaction times, often from hours to minutes, and improved reaction yields and purity of the final products msu.runih.govresearchgate.net.

The application of microwave irradiation has been successfully demonstrated in the synthesis of various related imidazole and pyrimidine-containing heterocycles. For instance, the hydrazinolysis of substituted imidazo[1,2-a]pyrimidines to produce 2-amino-1H-imidazoles was significantly accelerated under microwave conditions, with reactions completing in as little as 10 minutes at 120 °C in ethanol, affording high yields msu.ru. This demonstrates the potential of microwave heating to drive reactions that are sluggish under conventional conditions.

Optimization of microwave-assisted synthesis typically involves a systematic variation of key reaction parameters, including microwave power, temperature, and reaction time, to achieve the highest yield and purity of the desired product orientjchem.orgresearchgate.net. A factorial design approach can be employed to efficiently explore the parameter space and identify the optimal conditions orientjchem.org. For the synthesis of substituted imidazoles, optimization studies have shown that specific combinations of microwave power and irradiation time can lead to a dramatic increase in product yield orientjchem.org.

While a specific, detailed optimization study for the microwave-assisted synthesis of this compound itself is not extensively documented in the reviewed literature, the successful application of MAOS to the synthesis of closely related imidazo[1,2-a]pyrimidines and other imidazoles provides a strong basis for its potential utility in the synthesis of this compound analogs. The use of green solvents, such as ethanol or water, in combination with microwave heating, further enhances the environmental friendliness of these synthetic protocols nih.gov.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Imidazole Derivative

ReactionHeating MethodSolventTemperature (°C)TimeYield (%)Reference
Hydrazinolysis of 2-phenylimidazo[1,2-a]pyrimidineConventionalMeCN8012 h38 msu.ru
Hydrazinolysis of 2-phenylimidazo[1,2-a]pyrimidineMicrowaveMeCN12030 min85 msu.ru
Hydrazinolysis of 2-phenylimidazo[1,2-a]pyrimidineMicrowaveEtOH12030 min91 msu.ru

Advanced Research in Biological Activities and Pharmacological Potential of 1h Imidazo 4,5 B Pyrazin 2 Amine Derivatives

Anti-Cancer and Anti-Proliferative Research

Derivatives of the 1H-imidazo[4,5-b]pyrazine scaffold have been a focal point of anti-cancer research due to their ability to interact with key biological targets implicated in tumor growth and proliferation.

Kinase Inhibition Profiles

The ability of these compounds to act as kinase inhibitors is a cornerstone of their anti-cancer potential. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of many cancers.

One area of significant findings is in the inhibition of the mesenchymal-epithelial transition factor (c-Met) protein kinase, a target whose aberrant activation is linked to multiple tumor oncogenic processes. A series of imidazo[4,5-b]pyrazine derivatives were designed and synthesized to target this kinase. nih.gov Extensive structure-activity relationship (SAR) studies led to the identification of a particularly potent compound, designated 1D-2, which demonstrated a strong inhibitory effect in both enzymatic and cellular assays. nih.gov

While research on the specific 1H-imidazo[4,5-b]pyrazin-2-amine scaffold is ongoing, related imidazo[1,5-a]pyrazine (B1201761) derivatives have been identified as effective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. nih.gov A patent for imidazo[1,2-a]pyrazine (B1224502) derivatives also highlights their potential as mTOR inhibitors. google.com

The table below summarizes the kinase inhibition data for derivatives of imidazo[4,5-b]pyrazine and its isomers.

Compound ClassTarget KinaseKey Findings
Imidazo[4,5-b]pyrazine derivativesc-MetCompound 1D-2 showed significant enzymatic (IC50=1.45nM) and cellular (IC50=24.7nM in H1993 cells) inhibition. nih.gov
Imidazo[1,5-a]pyrazine derivativesmTORC1 and mTORC2Orally bioavailable compounds demonstrated target inhibition in vivo and suppressed tumor growth in xenograft models. nih.gov

Telomerase Inhibition and Mitochondrial DNA Damage

Telomerase is an enzyme crucial for maintaining telomere length, enabling the unlimited replication characteristic of cancer cells. A study investigating five diarylimidazopyrazine derivatives found that one compound, 6-(4-Metylphenyl-8-(4-chlorophenyl)imidazo[1,2-a]pyrazine, significantly inhibited telomerase activity. This research also explored the potential of these derivatives to induce mitochondrial DNA (mtDNA) damage. beilstein-journals.org The findings suggest that this class of compounds may have anti-cancer effects by targeting cellular immortality mechanisms. beilstein-journals.org

Evaluation Against Specific Cancer Cell Lines

The anti-proliferative effects of imidazo[4,5-b]pyrazine derivatives have been evaluated against various cancer cell lines. The c-Met inhibitor 1D-2, for instance, was shown to be effective against the H1993 non-small cell lung cancer line. nih.gov Furthermore, related pyrazole (B372694) derivatives have demonstrated promising activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. nih.gov Benzo nih.govgoogle.comimidazo[1,2-a]pyrimidine (B1208166) derivatives, another related class, have also been tested for cytotoxic activity against HepG2 and MCF-7 cells. researchgate.net

The table below presents findings from studies on various cancer cell lines.

Compound ClassCancer Cell LineKey Findings
Imidazo[4,5-b]pyrazine derivative (1D-2)H1993 (Non-small cell lung)Potent cellular inhibition with an IC50 value of 24.7nM. nih.gov
Pyrazole derivativesMCF-7 (Breast), HepG2 (Liver), HCT-116 (Colorectal)A lead molecule showed IC50 values in the range of 0.2–3.4 μM. nih.gov
Benzo nih.govgoogle.comimidazo[1,2-a]pyrimidine derivativesHepG2 (Liver), MCF-7 (Breast)Compounds demonstrated cytotoxic activity against these cell lines. researchgate.net

Anti-Infective Research

In addition to their anti-cancer properties, derivatives of the imidazo[4,5-b]pyrazine core structure and its analogs are being investigated for their potential to combat bacterial and fungal infections.

Antibacterial Spectrum and Mechanisms

Research into the antibacterial properties of imidazole-containing hybrids has shown activity against both Gram-positive and Gram-negative bacteria. Various synthesized hybrids have been tested against strains such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov Some of these compounds exhibited significant antibacterial activity, with MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics. nih.gov While much of the direct research has focused on related scaffolds, the findings suggest a promising avenue for developing new antibacterial agents based on the broader class of imidazole (B134444) derivatives.

Antifungal Efficacy

The search for new antifungal agents is driven by the rise in resistance to existing treatments. beilstein-journals.org Imidazo[1,2-a]pyrimidine derivatives, which are structurally related to the 1H-imidazo[4,5-b]pyrazine core, are considered synthetic bioisosteres of purine (B94841) bases and have been explored for their antifungal properties. beilstein-journals.org Molecular docking studies suggest these compounds may possess activity against Candida albicans by inhibiting the CYP51 enzyme, which is crucial for the integrity of the fungal cell membrane. beilstein-journals.org Similarly, imidazo, pyrazino, and v-triazoloquinoxaline derivatives have shown moderate to weak antifungal activity against pathogens like Aspergillus flavus, Aspergillus niger, and Candida albicans. nih.gov

Antiviral Activity (e.g., against Respiratory Syncytial Virus)

Derivatives of the imidazo[4,5-b]pyridine scaffold, a related structure to 1H-imidazo[4,5-b]pyrazine, have demonstrated potential as antiviral agents. Research into amidino-substituted imidazo[4,5-b]pyridines revealed selective, albeit moderate, activity against the Respiratory Syncytial Virus (RSV). nih.gov Specifically, a bromo-substituted derivative featuring an unsubstituted phenyl ring showed an EC50 of 21 μM, while a para-cyano-substituted counterpart had an EC50 of 58 μM against RSV. nih.gov

In a broader context of antiviral research, the imidazo[1,2-a]pyrazine derivative A4 was identified as a potent and broad-spectrum anti-influenza agent through a phenotypic screening strategy. nih.gov This compound was particularly effective against oseltamivir-resistant H1N1/pdm09 strains. nih.gov The mechanism of action for A4 involves inducing the clustering of the viral nucleoprotein (NP) and preventing its accumulation in the nucleus. nih.gov Direct binding of A4 to the viral NP was confirmed through surface plasmon resonance assays and molecular docking simulations. nih.gov Notably, derivative A4 also possesses anti-HIV activity, presenting a potential for developing dual-target antiviral drugs. nih.gov

Table 1: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives against Respiratory Syncytial Virus (RSV)

Compound Structure Virus Strain Activity (EC50)
Bromo-substituted derivative 7 Imidazo[4,5-b]pyridine with unsubstituted phenyl RSV 21 μM nih.gov
Para-cyano-substituted derivative 17 Imidazo[4,5-b]pyridine with para-cyano-phenyl RSV 58 μM nih.gov

Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

The 1H-imidazo[4,5-b]pyrazine scaffold and its related structures, such as imidazo[4,5-b]pyridines, have been a focal point of research for new antitubercular agents. A ligand-based drug design approach led to the synthesis of a series of 23 novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. nih.gov These compounds were screened for in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several analogues were identified as potent, with four compounds—5c, 5g, 5i, and 5u—exhibiting significant antitubercular activity with Minimum Inhibitory Concentration (MIC) values of 0.6 µmol/L, 0.5 µmol/L, 0.8 µmol/L, and 0.7 µmol/L, respectively. nih.gov Computational docking studies suggested these compounds may act as inhibitors of the DprE1 enzyme, a critical component of the mycobacterial cell wall synthesis machinery. nih.gov

Earlier research also established the potential of imidazo[4,5-b]pyridine derivatives as tuberculostatic agents. nih.gov Quantitative Structure-Activity Relationship (QSAR) analysis of several series of these compounds highlighted that hydrophobicity is a decisive factor for their activity against M. tuberculosis. nih.gov This understanding allows for a more rational design of active derivatives. nih.gov

Table 2: Antitubercular Activity of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine Derivatives against M. tuberculosis H37Rv

Compound Activity (MIC)
5c 0.6 µmol/L nih.gov
5g 0.5 µmol/L nih.gov
5i 0.8 µmol/L nih.gov
5u 0.7 µmol/L nih.gov

Antimalarial Investigations

While direct studies on this compound for antimalarial activity are limited, research on the closely related 1,2,4-triazolo[4,3-a]pyrazine scaffold provides valuable insights. The Open Source Malaria (OSM) project has extensively explored these compounds as potent antimalarial drug leads. beilstein-journals.orgbeilstein-journals.org A series of these analogues were identified from a Pfizer compound library and are believed to act by dysregulating the P. falciparum ATP4ase (PfATP4). beilstein-journals.org

In one study, a library of 14 unique amine-substituted 1,2,4-triazolo[4,3-a]pyrazines was generated from a 5-chloro-3-(4-chlorophenyl)- nih.govnih.govwikipedia.orgtriazolo[4,3-a]pyrazine scaffold. beilstein-journals.org These new derivatives were screened against the Plasmodium falciparum 3D7 strain. beilstein-journals.org The tertiary alkylamine products, compounds 10–14, displayed antimalarial activity with IC50 values ranging from 9.90 to 23.30 µM. beilstein-journals.orgbeilstein-journals.org This line of research underscores the potential of the broader pyrazine-containing heterocyclic systems in the development of new antimalarial agents. beilstein-journals.org

Table 3: In Vitro Antimalarial Activity of Tertiary Alkylamine Substituted 1,2,4-Triazolo[4,3-a]pyrazines against P. falciparum 3D7

Compound Group Activity Range (IC50)
Tertiary Alkylamine Derivatives (10-14) 9.90 - 23.30 µM beilstein-journals.orgbeilstein-journals.org

Neurological and Central Nervous System (CNS) Research

Modulators of CNS Targets (e.g., 5-HT6R Neutral Antagonists, GABAA Receptor Positive Allosteric Modulators)

Derivatives of imidazo-fused heterocyclic systems have been investigated as modulators of key CNS targets, including the 5-HT6 receptor (5-HT6R) and the GABA-A (γ-aminobutyric acid type A) receptor.

5-HT6R Neutral Antagonists: Research into imidazo[4,5-b]- and imidazo[4,5-c]pyridines has provided structural insights into what determines inverse agonism versus neutral antagonism at the 5-HT6R. researchgate.net This is crucial for designing ligands with specific functional profiles to treat CNS disorders.

GABA-A Receptor Positive Allosteric Modulators (PAMs): GABA-A PAMs enhance the effect of the inhibitory neurotransmitter GABA, producing sedative and anxiolytic effects. wikipedia.org They bind to an allosteric site on the receptor, distinct from the GABA binding site. wikipedia.org A series of imidazo[1,2-a]pyrazin-8-one derivatives were discovered and optimized as potent and selective mGlu2 PAMs, but the principles extend to other CNS receptors. acs.org More directly, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been reported as A3 adenosine (B11128) receptor PAMs, and the structural exploration of these scaffolds can inform the design of GABA-A receptor modulators. nih.govresearchgate.net The imidazo[1,2-b] nih.govnih.govwikipedia.orgtriazine derivative TPA023B was identified as a ligand for the benzodiazepine (B76468) binding site of GABA-A receptors, showing functional selectivity for α2- and α3-containing subtypes over the α1 subtype, which is associated with sedation. researchgate.net

Acetylcholinesterase and Butyrylcholinesterase Inhibition for Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating the symptoms of neurodegenerative diseases like Alzheimer's disease. nih.gov The imidazo[1,2-a]pyrazin-8(7H)-one scaffold has been explored for this purpose. A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated as cholinesterase inhibitors. researchgate.netscilit.com Among them, compound 14r emerged as the most potent AChE inhibitor with an IC50 value of 0.47 µM and showed moderate activity against BChE (IC50 = 11.02 µM). researchgate.netscilit.com This represents a significant selectivity for AChE, with a selectivity index (SI) of 23.45, which is superior to the reference drug galantamine (AChE IC50 = 5.01 µM, BuChE IC50 = 18.46 µM, SI = 3.68). researchgate.netscilit.com

Molecular docking studies indicated that compound 14r could bind simultaneously to both the catalytic active site and the peripheral anionic site of AChE. researchgate.netscilit.com In another study, two substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds, 5c and 5h , showed potent AChE inhibitory activity with IC50 values in the 40–50 nM range. nih.gov

Table 4: Cholinesterase Inhibitory Activity of Imidazo[1,2-a]pyrazin-8(7H)-one and Imidazo[1,2-b]pyridazine Derivatives

Compound Target Enzyme Activity (IC50)
14r (imidazo[1,2-a]pyrazin-8(7H)-one derivative) Acetylcholinesterase (AChE) 0.47 µM researchgate.netscilit.com
14r (imidazo[1,2-a]pyrazin-8(7H)-one derivative) Butyrylcholinesterase (BuChE) 11.02 µM researchgate.netscilit.com
5c (imidazo[1,2-b]pyridazine derivative) Acetylcholinesterase (AChE) 40-50 nM nih.gov
5h (imidazo[1,2-b]pyridazine derivative) Acetylcholinesterase (AChE) 40-50 nM nih.gov
Galantamine (Reference Drug) Acetylcholinesterase (AChE) 5.01 µM researchgate.netscilit.com
Galantamine (Reference Drug) Butyrylcholinesterase (BuChE) 18.46 µM researchgate.netscilit.com

Anxiolytic and Anticonvulsant Properties

The anxiolytic and anticonvulsant properties of compounds are often linked to their ability to positively modulate GABA-A receptors. nih.gov Ligands that selectively target GABA-A receptor subtypes containing α2 and α3 subunits are sought after for developing novel anxiolytics with reduced sedative effects. researchgate.net

Research on imidazo[1,2-b] nih.govnih.govwikipedia.orgtriazines and imidazo[1,2-a]pyrimidines has identified them as ligands for the benzodiazepine binding site of GABA-A receptors that are functionally selective for the α2/α3 subtypes over the α1 subtype. researchgate.netresearchgate.net Specifically, the 7-trifluoromethylimidazopyrimidine 14g and the 7-propan-2-olimidazopyrimidine 14k have demonstrated anxiolytic effects in animal models of anxiety with minimal sedation, even at full occupancy of the benzodiazepine binding site. researchgate.net This highlights the therapeutic potential of this class of imidazo-fused heterocycles in treating anxiety disorders without the common side effect of sedation. researchgate.netresearchgate.net Furthermore, various modulators of GABA-A receptors, such as benzodiazepines, are standard therapy for acute seizures, indicating the potential for novel compounds from this class to possess anticonvulsant properties. nih.gov

Research in Metabolic and Cardiovascular Disorders

Derivatives of the 1H-imidazo[4,5-b]pyrazine-2-amine scaffold have been the subject of research exploring their potential to modulate key biological pathways implicated in metabolic and cardiovascular diseases. These investigations have focused on their roles as mitochondrial uncoupling agents, cardiotonic agents, and antidiabetic agents.

Mitochondrial Uncoupling Agents and Cellular Respiration Modulation

Mitochondrial uncoupling is a process that separates nutrient oxidation from ATP synthesis, leading to energy dissipation as heat. This mechanism has garnered interest for its therapeutic potential in metabolic disorders like nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). While direct studies on this compound as a mitochondrial uncoupler are limited, research on structurally related oxadiazolopyrazine derivatives provides insight into the potential of this heterocyclic system.

One study identified a novel mitochondrial uncoupler, BAM15, which is an oxadiazolopyrazine derivative. nih.gov This compound was found to selectively depolarize the inner mitochondrial membrane without affecting the plasma membrane. nih.gov Structure-activity relationship (SAR) studies of BAM15 and its analogs revealed that the oxadiazole, pyrazine (B50134), and aniline (B41778) moieties are all crucial for its mitochondrial uncoupling activity. nih.gov The aniline N-H was suggested to be the source of the acidic proton responsible for the uncoupling effect. nih.gov The replacement of the aniline group with a phenol (B47542) resulted in a complete loss of activity. nih.gov

These findings suggest that the pyrazine core, a key feature of this compound, can serve as a scaffold for the development of mitochondrial uncoupling agents. The general mechanism of these agents involves increasing energy expenditure and reducing the formation of reactive oxygen species, which are key drivers in the pathophysiology of NASH. nih.gov

Table 1: Research Findings on a Structurally Related Mitochondrial Uncoupler

CompoundCore StructureKey FindingsReference
BAM15OxadiazolopyrazineSelectively depolarizes the inner mitochondrial membrane, with the oxadiazole, pyrazine, and aniline moieties being essential for activity. nih.gov

Cardiotonic Agent Studies

Research into the cardiovascular effects of related heterocyclic compounds has identified potential cardiotonic (positive inotropic) agents. These agents are of interest for the treatment of congestive heart failure. One area of investigation has been the development of novel positive inotropic agents that can enhance myocardial contractility.

A study focused on 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, which, while not imidazopyrazines, share a fused imidazole ring system. nih.gov These compounds were identified as novel positive inotropic agents for the potential treatment of congestive heart failure. nih.gov Their mechanism of action is often associated with the inhibition of phosphodiesterase (PDE), an enzyme involved in cardiac muscle contraction. nih.gov

The exploration of these and other related heterocyclic structures as cardiotonic agents highlights the potential for the imidazo[4,5-b]pyrazine scaffold to be adapted for the development of new therapies for cardiovascular diseases.

Table 2: Research Findings on a Structurally Related Cardiotonic Agent

Compound ClassCore StructureBiological ActivityPotential ApplicationReference
4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinonesImidazole-pyridazinePositive inotropic (cardiotonic)Congestive heart failure nih.gov

Antidiabetic Activity

The potential for this compound derivatives and related heterocyclic compounds to act as antidiabetic agents has been an active area of research. These studies often focus on the inhibition of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.

A series of imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit Baker's yeast α-glucosidase. researchgate.net The IC50 values for these compounds ranged from 13.5 to 93.7 µM, with a 2,4-dihydroxy-substituted analog showing the most potent activity. researchgate.net The structure-activity relationship study indicated that the presence of a hydroxyl group on the aromatic side chain was a significant factor for the inhibitory potential. researchgate.net

In another study, novel pyrimidine (B1678525) derivatives were synthesized and tested for their inhibitory activity against both α-glucosidase and α-amylase. nih.gov One compound, in particular, showed a high level of activity against both enzymes, with IC50 values of 12.16 ± 0.12 µM for α-glucosidase and 11.13 ± 0.12 µM for α-amylase. nih.gov This activity was comparable to the standard antidiabetic drug, acarbose. nih.gov

Furthermore, aryl-substituted pyrazolo[3,4-b]pyridine derivatives have also been investigated for their antidiabetic properties. mdpi.com Several compounds in this series exhibited excellent inhibition of α-amylase, with IC50 values as low as 5.10 µM, demonstrating significantly better inhibitory activity than the reference drug, acarbose. mdpi.com

Table 3: Antidiabetic Activity of Structurally Related Compounds

Compound ClassTarget EnzymeKey FindingsReference
Imidazo[4,5-b]pyridine derivativesα-glucosidaseIC50 values ranged from 13.5 to 93.7 µM; hydroxyl substitution enhanced activity. researchgate.net
Pyrimidine derivativesα-glucosidase and α-amylaseA lead compound showed IC50 values of 12.16 µM (α-glucosidase) and 11.13 µM (α-amylase). nih.gov
Pyrazolo[3,4-b]pyridine derivativesα-amylaseSeveral derivatives showed excellent inhibition with IC50 values as low as 5.10 µM. mdpi.com

Research in Immunological and Inflammatory Responses

The immunomodulatory and anti-inflammatory potential of this compound derivatives has been explored, with a focus on their ability to mitigate inflammatory processes and modulate pathways involved in autoimmune disorders.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of various fused pyrazine and pyrazole heterocyclic systems. These compounds have been shown to inhibit key inflammatory mediators.

For instance, new derivatives of pyrazolo[3,4-b]pyrazines were synthesized and evaluated for their anti-inflammatory activity. nih.gov One of the tested compounds, a 5-acetyl derivative, exhibited anti-inflammatory activity comparable to the reference drug indomethacin. nih.gov

Imidazo[1,2-b]pyrazole derivatives have also been investigated as cyclooxygenase-2 (COX-2) inhibitors, which are a well-known class of anti-inflammatory agents. mdpi.com Furthermore, imidazo[1,2-a]pyrazine derivatives have been reported to possess anti-inflammatory action. researchgate.net

Table 4: Anti-inflammatory Activity of Related Heterocyclic Compounds

Compound ClassMechanism/TargetKey FindingsReference
Pyrazolo[3,4-b]pyrazinesNot specifiedA 5-acetyl derivative showed anti-inflammatory activity comparable to indomethacin. nih.gov
Imidazo[1,2-b]pyrazolesCOX-2 inhibitionInvestigated as potential COX-2 inhibitors. mdpi.com
Imidazo[1,2-a]pyrazinesNot specifiedReported to have anti-inflammatory properties. researchgate.net

Autoimmune Disorder Modulation (e.g., Cathepsin S Inhibition)

Cathepsin S is a lysosomal cysteine protease that plays a critical role in the processing and presentation of antigens, making it a key target for the modulation of autoimmune disorders. nih.gov The inhibition of Cathepsin S is a promising therapeutic strategy for conditions such as rheumatoid arthritis and psoriasis.

Research has identified 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues as potent and selective inhibitors of Cathepsin S. nih.gov These compounds were effective against both the purified enzyme and in cell-based assays. nih.gov A key feature of this class of inhibitors is a stable thio-trapping nitrile "warhead," which is an improvement over some earlier pyrimidine-2-carbonitrile based inhibitors. nih.gov One compound from this series also demonstrated significant potency in an in vivo mouse model. nih.gov

The development of specific Cathepsin S inhibitors has been a focus of research, with various compounds progressing through preclinical and clinical studies. nih.gov The imidazo[4,5-c]pyridine scaffold represents a promising core for the design of new and effective Cathepsin S inhibitors for the treatment of autoimmune diseases. nih.gov

Table 5: Cathepsin S Inhibition by a Structurally Related Compound

Compound ClassTargetKey FindingsPotential ApplicationReference
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analoguesCathepsin SPotent and selective inhibitors with a stable nitrile warhead; effective in vitro and in vivo.Autoimmune disorders nih.gov

Diverse Enzymatic and Receptor Modulation Studies

The structural versatility of the 1H-imidazo[4,5-b]pyrazine core has enabled the development of derivatives that interact with a wide array of biological targets, including enzymes and G protein-coupled receptors. These interactions form the basis for their potential therapeutic applications in various disease areas.

Phosphodiesterase Inhibition

Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.gov ENPP1 is a key negative regulator of the cGAS-STING pathway, which is crucial for the innate immune response to cancer. By inhibiting ENPP1, these compounds can enhance the antitumor immune response.

One notable imidazo[1,2-a]pyrazine derivative, compound 7, demonstrated significant inhibitory activity against ENPP1 with IC50 values of 5.70 or 9.68 nM. nih.gov This compound exhibited high selectivity for ENPP1 over other members of the phosphodiesterase family, such as ENPP2 and ENPP3. nih.gov Furthermore, it was shown to increase the mRNA expression of downstream targets of the STING pathway, including IFNB1, CXCL10, and IL6, confirming its ability to activate this immune-stimulatory pathway. nih.gov In vivo studies in a murine model showed that this compound not only had favorable pharmacokinetic properties but also enhanced the antitumor efficacy of an anti-PD-1 antibody, leading to a significant tumor growth inhibition rate of 77.7% and improved survival. nih.gov

Angiotensin II and Thromboxane (B8750289) A2 Receptor Antagonism

Derivatives of the 1H-imidazo[4,5-b]pyridine moiety, a related heterocyclic system, have been extensively studied as antagonists of the Angiotensin II type 1 (AT1) receptor. nih.gov These compounds are of interest for the treatment of hypertension and other cardiovascular diseases. By replacing the 4-phenylquinoline (B1297854) fragment of existing AT1 receptor antagonists with 4-phenylisoquinolinone or 1-phenylindene scaffolds, researchers have developed new series of compounds with high affinity for the AT1 receptor. nih.gov While some of these derivatives showed high in vitro potency, they were also characterized by rapid excretion and low oral bioavailability. nih.gov

In a separate line of research, a class of compounds combining thromboxane A2 (TxA2) receptor antagonism with thromboxane synthase inhibition has been developed. nih.gov These dual-action agents have potential applications in the prevention and treatment of thrombotic diseases. One series of compounds, the (+/-)-(E)-[[[2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy] pentanoic acids, displayed potent and well-balanced dual activity. nih.gov For instance, compound 23m , a p-fluorophenyl analog, inhibited TxB2 production with an IC50 of 0.37 microM and antagonized the binding of a radiolabeled ligand to the TxA2 receptor with an IC50 of 0.02 microM. nih.gov This compound also demonstrated oral availability and a long-lasting inhibitory effect on TxA2 synthase in rats. nih.gov

Another study focused on 4-aryl-1H-imidazole-5-carboxylates as potent AT1 receptor antagonists. nih.gov Compound 12b , 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid, was a highly potent antagonist of the rabbit aorta AT1 receptor with an IC50 of 0.55 nM. nih.gov

NPP1 Inhibition

As detailed in section 3.6.1, imidazo[1,2-a]pyrazine derivatives have emerged as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), also known as ENPP1. nih.gov This inhibition is significant for cancer immunotherapy due to NPP1's role in negatively regulating the cGAS-STING pathway. nih.gov The potent and selective inhibition of NPP1 by these derivatives enhances the immune response against tumors. nih.gov

The research identified an imidazo[1,2-a]pyrazine derivative, compound 7, which displayed a substantial inhibitory effect on ENPP1 with an IC50 value in the low nanomolar range (5.70 or 9.68 nM). nih.gov This compound demonstrated weak inhibition against related enzymes ENPP2 and ENPP3, highlighting its selectivity. nih.gov The functional consequence of this inhibition was the enhanced mRNA expression of key downstream genes in the STING pathway, such as IFNB1, CXCL10, and IL6. nih.gov

Table 1: NPP1 Inhibition by Imidazo[1,2-a]pyrazine Derivative

Compound Target IC50 (nM) Key Findings
Compound 7 ENPP1 5.70 or 9.68 Potent and selective inhibition; enhances STING pathway signaling. nih.gov

Adenosine Deaminase Inhibition

Researchers have synthesized and evaluated a series of analogues containing the imidazo[4,5-e] nih.govnih.govgoogle.comtriazepine ring system as inhibitors of adenosine deaminase (ADA). nih.gov While these compounds were designed to explore the structure-activity relationships of coformycins, which are extremely tight-binding ADA inhibitors, the synthesized analogues exhibited competitive inhibition with Ki values several orders of magnitude higher. nih.gov

Among the series, compounds 1c and 1d were the most active, with Ki values ranging from 12 to 15 microM. nih.gov This research provides insights into the structural requirements for ADA inhibition by fused heterocyclic systems related to 1H-imidazo[4,5-b]pyrazine.

Table 2: Adenosine Deaminase Inhibition by Imidazo[4,5-e] nih.govnih.govgoogle.comtriazepine Derivatives

Compound Target Ki (µM) Inhibition Type
1c Adenosine Deaminase 12-15 Competitive. nih.gov
1d Adenosine Deaminase 12-15 Competitive. nih.gov

Skeletal Muscle Protein Modulation (e.g., myosin, actin, tropomyosin, troponin)

Derivatives of 1H-imidazo[4,5-b]pyrazin-2(3H)-one have been investigated for their potential to modulate the function of skeletal muscle proteins. google.com These proteins, including myosin, actin, tropomyosin, and the troponin complex (troponin C, I, and T), are the fundamental components of the sarcomere, the contractile unit of skeletal muscle. google.com The interaction between these proteins, regulated by calcium ions, is responsible for muscle contraction. google.com

Compounds of Formula I and Formula II, which are based on the 1H-imidazo[4,5-b]pyrazin-2(3H)-one scaffold, are being explored for their ability to potentiate the function of these skeletal muscle proteins. google.com The modulation of these proteins could have therapeutic applications in diseases characterized by muscle weakness or fatigue.

Antioxidant and Antiglycative Activities

While specific studies focusing solely on the antioxidant and antiglycative activities of this compound itself are not prevalent in the provided search results, the broader class of imidazo[1,2-a]pyrazine derivatives has been a subject of interest in medicinal chemistry, which often involves evaluating such properties. nih.govnih.gov The core structure, being an isostere of purines, suggests a potential for interacting with biological systems where oxidative stress and glycation are implicated. nih.gov For instance, the development of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors for cancer immunotherapy indirectly relates to cellular stress responses. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of 1H-imidazo[4,5-b]pyrazin-2-amine derivatives is highly dependent on the nature and position of substituents on the fused ring system. Systematic investigations have been crucial in elucidating these relationships.

The arrangement of nitrogen atoms within the fused heterocyclic core plays a critical role in determining the biological activity of these compounds. A comparative study of imidazo[4,5-c]pyridine and its isomeric imidazo[4,5-b]pyridine counterpart as inhibitors of Bruton's tyrosine kinase (BTK) revealed that the imidazo[4,5-c]pyridine inhibitor demonstrated significantly higher activity. nih.gov This finding was unexpected based on previous studies and highlights the profound impact of nitrogen placement on kinase inhibition. nih.gov

The electronic properties of substituents on the imidazo[4,5-b]pyrazine ring system significantly modulate their biological activity. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the heterocyclic core, thereby affecting its interaction with biological targets.

In a study on imidazo[1,2-a]pyrazine (B1224502) derivatives, which are structural isomers of the [4,5-b] system, it was observed that both electron-donating (amines) and electron-withdrawing groups (NO2) at the 2nd and 3rd positions of the imidazo[1,2-a]pyridine (B132010) ring resulted in better anticancer activities compared to the imidazo[1,2-a]pyrazine series. rsc.org Specifically, for imidazo[1,2-a]pyrazines, the increasing electron-donating nature of a tert-butylamine (B42293) group at the 3rd position led to good IC50 values against a panel of cancer cell lines. rsc.org Conversely, nitro-substituted compounds at the meta position of a phenyl ring showed lesser anticancer activity than those substituted at the para position, suggesting that both the electronic nature and the position of the substituent are critical. rsc.orgrsc.org

The following table illustrates the effect of substituents on the anticancer activity of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

CompoundR1R2Hep-2 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)A375 IC50 (µM)
10b Htert-butylamine20182116
10d HNH2>100>100>100>100
10k Hcyclohexylamine40354238
12b 4-aminophenyltert-butylamine11131111
12c 4-nitrophenyltert-butylamine30252822

Data sourced from a study on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. rsc.orgrsc.org

Specific functional groups and linkers play a pivotal role in anchoring the molecule within the active site of a biological target and can significantly influence potency and selectivity. In the development of inhibitors for the mesenchymal-epithelial transition factor (c-Met), a series of imidazo[4,5-b]pyrazine derivatives were systematically modified. nih.gov While a thioacetamide (B46855) linker was not explicitly detailed in the provided search results for this specific scaffold, the importance of various side chains was highlighted.

The exploration of different amino side chains is a common strategy in the optimization of kinase inhibitors. For instance, in the study of imidazo[1,2-a]pyrazine derivatives, the nature of the amine substituent at the 3-position had a marked effect on anticancer activity, with a tert-butylamine group proving more effective than a simple amino or cyclohexylamino group. rsc.org This suggests that the steric bulk and electronic properties of the amino side chain are crucial for optimal interaction with the target.

Comparative SAR Across Related Fused Heterocyclic Scaffolds (e.g., Imidazo[4,5-b]pyridine, Imidazo[4,5-c]pyridine, Purine)

The 1H-imidazo[4,5-b]pyrazine scaffold is often compared to other bioisosteric heterocyclic systems to understand the structural requirements for a particular biological activity. The structural similarity to purines is a key reason for the broad-spectrum biological activities observed in this class of compounds. researchgate.netnih.gov

As previously mentioned, a direct comparison between imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine as BTK inhibitors showed that the former was significantly more active. nih.gov Conversely, for inotropic activity, the imidazo[4,5-b]pyridine scaffold was found to be superior to the imidazo[4,5-c] series. researchgate.net These findings underscore that while these scaffolds are structurally related, subtle changes in the placement of the nitrogen atoms can lead to profound differences in their interaction with different biological targets.

A study on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives as anticancer agents revealed that the imidazo[1,2-a]pyridine compounds generally exhibited more significant activity. rsc.org The removal of a nitrogen atom from the 7th position of the imidazole (B134444) ring in the imidazo[1,2-a]pyrazine to give the imidazo[1,2-a]pyridine core led to an enhancement in anticancer effects. rsc.org

The following table provides a comparative view of the anticancer activity of an imidazo[1,2-a]pyrazine and an imidazo[1,2-a]pyridine derivative.

ScaffoldCompoundR1R2Cell LineIC50 (µM)
Imidazo[1,2-a]pyrazine10b Htert-butylamineHep-220
Imidazo[1,2-a]pyridine12b 4-aminophenyltert-butylamineHep-211

Data adapted from a study comparing the anticancer activities of these two scaffolds. rsc.orgrsc.org

Optimization of Potency and Selectivity Based on SAR Findings

The systematic exploration of SAR is a cornerstone of drug discovery, enabling the optimization of lead compounds to enhance their potency and selectivity. In the development of c-Met inhibitors, a series of imidazo[4,5-b]pyrazine derivatives were designed and synthesized, leading to the identification of a highly potent and selective compound. nih.gov This optimization process involves iterative modifications of the lead structure based on the understanding of how different substituents interact with the target enzyme.

For instance, in the design of selective DDR1 inhibitors, an initial hit was modified by replacing a core moiety with imidazo[1,2-a]pyrazine to restore a key hydrogen bond with the kinase hinge region. nih.gov This modification resulted in a 37-fold increase in potency against DDR1. nih.gov Further SAR studies on this new series led to a compound with excellent potency (IC50 = 23.8 nM) and high selectivity. nih.gov

The table below shows the optimization of DDR1 inhibitors based on the imidazo[1,2-a]pyrazine scaffold.

CompoundRDDR1 IC50 (nM)DDR2 IC50 (nM)Bcr-Abl IC50 (µM)c-Kit IC50 (µM)
8a 1-(4-methyl)piperazinyl8.7125.4>10>10
8b 1-benzyl-4-methylpiperazine357.1>10000>10>10
8c H9.2189.3>10>10

Data from a study on the design and optimization of selective DDR1 inhibitors. nih.gov

Computational and Theoretical Investigations

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the imidazo[4,5-b]pyridine scaffold, which is structurally related to 1H-imidazo[4,5-b]pyrazin-2-amine, molecular docking has been instrumental in understanding their interaction with biological targets.

For instance, studies on [1H,3H] imidazo[4,5-b] pyridine (B92270) derivatives as potential antimicrobial agents involved docking with lumazine (B192210) synthase of Mycobacterium tuberculosis. nih.gov This analysis revealed that the stability of the enzyme-inhibitor complex is maintained by a combination of hydrogen bonding, hydrophobic interactions, charge interactions, aromatic interactions, and van der Waals forces. nih.gov Specifically, certain derivatives were identified as best-fit candidates due to these favorable interactions. nih.gov

Similarly, in the context of developing inhibitors for Class I histone deacetylases (HDACs), docking studies of pyrazine-linked 2-aminobenzamides showed a consistent binding mode within the active sites of HDAC1, HDAC2, and HDAC3. mdpi.com The interactions involved chelation of a zinc ion and the formation of hydrogen bonds with key amino acid residues. mdpi.com The pyrazine (B50134) linker group was observed to fit into a hydrophobic tunnel, engaging in π–π interactions with phenylalanine residues. mdpi.com

Furthermore, in the pursuit of novel Src family kinase inhibitors for glioblastoma, a new series of imidazo[4,5-c]pyridin-2-one derivatives were designed. Molecular docking was employed to understand their binding mode, which involves replacing the pyrimidine (B1678525) ring of known inhibitors with a pyridine ring and the pyrazole (B372694) ring with an imidazolone (B8795221) ring, based on the principle of bioisosterism. nih.gov

These examples, while focusing on related structures, highlight the power of molecular docking in elucidating the specific interactions between ligands and their receptor targets, a crucial step in rational drug design.

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational stability and the kinetics of ligand-receptor binding. In the study of pyrazine-linked 2-aminobenzamides as HDAC inhibitors, MD simulations were performed following molecular docking. mdpi.com This step was crucial because the initial docking scores showed a poor correlation with the experimentally determined inhibitory activities (pIC50 values). mdpi.com By performing MD simulations and subsequently calculating the binding free energy, a more robust predictive model was developed. mdpi.com This underscores the importance of accounting for the dynamic nature of molecular interactions to accurately predict binding affinities.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules.

HOMO-LUMO Energy Gap Analysis and Charge Transfer Mechanisms

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from quantum chemical calculations. This energy gap (ΔE) is indicative of a molecule's chemical reactivity and kinetic stability. irjweb.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, characterizing the molecule as "hard." irjweb.com Conversely, a smaller gap indicates a "soft" molecule with higher reactivity. mdpi.com

For an imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, which reflects its chemical reactivity. irjweb.com The HOMO, with an energy of -6.2967 eV, represents the ability to donate an electron, while the LUMO, at -1.8096 eV, signifies its electron-accepting capability. irjweb.com This energy difference is crucial for understanding intramolecular charge transfer, which is a factor in the bioactivity of the molecule. irjweb.com

In studies of imidazo[4,5-b]pyridine derivatives, DFT calculations at the B3LYP/6311G** level were used to compute the HOMO-LUMO energy gap. mdpi.com This analysis helped in understanding the inter- and intramolecular charge transfer processes and in correlating the electronic properties with the observed biological activities. mdpi.comnih.govresearchgate.netuninsubria.it

Molecular Electrostatic Potential Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the reactive sites within a molecule. The MEP surface illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For an N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, a related imidazole-containing compound, MEP analysis was performed using DFT (B3LYP) with a 6–311++G (d, p) basis set to identify its reactive sites. irjweb.com Similarly, for imidazo[4,5-b]pyridine derivatives, MEP maps were calculated to investigate the reactive sites present in the molecule, providing insights into their interaction with biological targets. mdpi.com

In silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

The prediction of ADMET properties is a critical component of modern drug discovery, helping to identify promising candidates early in the development process and reduce late-stage failures. For derivatives of 1H-imidazo[4,5-c]quinolin-4-amine, a structurally similar scaffold, a key objective was to obtain a baseline understanding of their ADMET properties. nih.gov

In silico tools are frequently used to predict these properties. For example, in the study of newly synthesized pyrido-annelated tetrazines and related compounds, in silico physicochemical properties, drug-likeness, and pharmacokinetic profiles were evaluated to identify candidates with favorable ADMET characteristics. nih.gov This early-stage screening helps to avoid pursuing compounds that are likely to have poor bioavailability or other undesirable pharmacokinetic properties. nih.gov While specific ADMET data for this compound is not detailed in the provided context, the general approach highlights the importance of these predictions in the development of related heterocyclic compounds.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. research-nexus.net By partitioning the crystal electron density into molecular fragments, this analysis generates a unique surface for each molecule. rsc.org The properties of this surface, particularly the normalized contact distance (d_norm), reveal regions of close intermolecular contact, which are crucial for understanding the stability of the crystal lattice.

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H35.9
H···Cl/Cl···H15.0
H···C/C···H12.4
H···Br/Br···H10.8
H···N/N···H7.5
C···Br/Br···C5.9
C···C5.5
C···N/N···C4.0

Data from a study on a related imidazo[4,5-b]pyridine derivative. nih.gov

The d_norm maps for these related compounds show distinct red spots, indicating close contacts and strong interactions, such as N-H···N or C-H···N hydrogen bonds. nih.gov The shape-index and curvedness plots further help in identifying π-π stacking interactions between the aromatic rings, which are also significant in the crystal packing of such planar heterocyclic systems. nih.govuctm.edu Given the structural similarity, it is highly probable that the crystal structure of this compound is also dominated by a combination of H···H, H···N/N···H, and H···C/C···H contacts, with the amino group and the nitrogen atoms of the pyrazine and imidazole rings playing a key role in forming a robust network of hydrogen bonds.

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational experiments that use random sampling to obtain numerical results. In the context of materials science, Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying the adsorption of molecules onto surfaces. mdpi.comoup.com This method can predict the adsorption capacity of a material for a given substance at various temperatures and pressures. oup.com

For nitrogen-containing heterocyclic compounds like this compound, MC simulations can be employed to investigate their potential as corrosion inhibitors or for other applications involving surface interactions. For example, in a study on new imidazo[4,5-b]pyridine derivatives, Monte Carlo simulations were used to estimate their affinity for adsorption onto different metallic surfaces. research-nexus.netuctm.edu The simulations involved placing the molecule in a simulation box with a metal surface (e.g., iron) and calculating the adsorption energy. research-nexus.net

The key outputs of these simulations include the total adsorption energy and its components, which indicate the strength of the interaction between the molecule and the surface. A more negative adsorption energy signifies a stronger and more spontaneous adsorption process. The findings for the imidazo[4,5-b]pyridine derivatives revealed a significant tendency to adsorb onto an iron surface, suggesting their potential as corrosion inhibitors. research-nexus.net

Illustrative Adsorption Data for a Related Imidazo[4,5-b]pyridine Derivative on an Iron Surface (Simulated):

ParameterValue
Total Adsorption Energy (kcal/mol)-450 to -500
Adsorption Energy (Rigid) (kcal/mol)-420 to -470
Adsorption Energy (Deformation) (kcal/mol)-25 to -30
dEads/dNi (kcal/mol)-150 to -200

This data is representative and based on findings for related compounds, not this compound itself. research-nexus.net

These simulations provide valuable insights into how this compound might interact with various surfaces. The presence of multiple nitrogen atoms and an amino group would likely lead to strong adsorption on metallic surfaces through coordinate bonding, making it a candidate for applications in surface science and materials protection.

Preclinical Evaluation and Translational Research

In vitro Efficacy and Selectivity Profiling in Relevant Biological Assays

The in vitro evaluation of 1H-imidazo[4,5-b]pyrazine derivatives has revealed their potential in diverse therapeutic areas, primarily through the modulation of fundamental cellular processes. A key area of investigation has been their activity as mitochondrial uncouplers.

Research into a series of 5,6-bisaniline 2-trifluoromethyl-imidazo[4,5-b]pyrazines demonstrated their capacity to increase cellular respiration. nih.gov The mitochondrial uncoupling activity was quantified by measuring the oxygen consumption rate (OCR) in rat L6 myoblast cells. Efficacious compounds in this assay produce a dose-dependent increase in OCR relative to basal cellular respiration. nih.gov

Several symmetrical bisaniline analogs were synthesized and tested. nih.gov For instance, compound 1a , derived from BAM15 , showed moderate activity at 10 µM, with a more significant 150% increase in OCR at 50 µM. nih.gov Analogs with electron-withdrawing groups, particularly those with multiple fluorine atoms (1d , 1g , 1h ), were generally more potent, showing over a 150% increase in OCR at a 10 µM concentration. nih.gov However, at higher concentrations (50 µM), some of these potent compounds exhibited signs of cellular toxicity, indicated by a decrease in OCR. nih.gov The substitution at the 2-position of the imidazo[4,5-b]pyrazine core was also found to be critical for activity; replacing the 2-trifluoromethyl group with hydrogen (3a ) or a methyl group (3b ) was explored. nih.gov

Interactive Table: In vitro Efficacy of Imidazo[4,5-b]pyrazine Analogs as Mitochondrial Uncouplers Data based on changes in Oxygen Consumption Rate (OCR) in rat L6 myoblasts. nih.gov

Compound R Group (Symmetrical bisaniline) Relative OCR Increase at 10 µM Relative OCR Increase at 50 µM
1a Aniline (B41778) ~50% ~150%
1b Aniline Low Moderate
1c p-methylaniline Low Moderate
1d Multiple Fluorine Groups >150% Decrease (Toxicity)
1g Multiple Fluorine Groups >150% Decrease (Toxicity)
1h Multiple Fluorine Groups >150% Decrease (Toxicity)

While the imidazo[4,5-b]pyrazine core has been evaluated for mitochondrial effects, related heterocyclic structures like imidazo[4,5-b]pyridines have been extensively profiled for kinase inhibition. These studies have identified potent dual inhibitors of FLT3 and Aurora kinases, which are crucial targets in oncology. nih.govacs.org For example, the imidazo[4,5-b]pyridine derivative 27e was found to be a potent inhibitor of Aurora-A, Aurora-B, and FLT3 kinases, with dissociation constants (Kd) in the nanomolar range. nih.gov Similarly, other related scaffolds like imidazo[4,5-c]pyridin-2-ones have been developed as inhibitors of Src family kinases (SFKs) for glioblastoma treatment. nih.gov

Cellular Mechanism of Action Studies (e.g., oxygen consumption rates, specific target engagement)

Understanding the cellular mechanism of action is critical for advancing a compound toward clinical application. For the 2-substituted-imidazo[4,5-b]pyrazines, the primary mechanism elucidated is mitochondrial uncoupling. nih.gov This was determined by directly measuring oxygen consumption rates (OCR) in rat L6 myoblast cells using a Seahorse XF analyzer. nih.gov Mitochondrial uncouplers disrupt the link between electron transport and ATP synthesis, leading to an increase in oxygen consumption as the cell attempts to compensate for the reduced efficiency of energy production. The observed dose-response increase in OCR for compounds like 1a , 1d , 1g , and 1h provides strong evidence for their role as mitochondrial uncouplers. nih.gov

For related heterocyclic scaffolds that function as kinase inhibitors, mechanism studies often involve demonstrating direct target engagement within the cell. For instance, the binding mode of an imidazo[4,5-b]pyridine derivative (21a ) to the catalytic domain of Aurora-A kinase was unequivocally established through co-crystallization. acs.org Such structural biology studies provide a precise understanding of how the inhibitor interacts with the ATP-binding site of the target kinase, confirming the mechanism of competitive inhibition. acs.orgnih.gov Molecular dynamics simulations have also been employed to analyze the binding patterns of imidazo[4,5-c]pyridin-2-one derivatives within the ATP binding site of SFKs, further clarifying their mechanism of action at a molecular level. nih.gov

In vivo Proof-of-Concept Studies in Animal Models (e.g., pro-cognitive activity in rats)

While in vitro studies establish potential, in vivo proof-of-concept is essential to demonstrate efficacy in a living organism. For the direct 1H-imidazo[4,5-b]pyrazin-2-amine scaffold and its derivatives studied as mitochondrial uncouplers, publicly available in vivo data, particularly concerning pro-cognitive activity in rats, is limited.

However, in vivo studies on closely related scaffolds have demonstrated therapeutic potential in other disease models. An imidazo[4,5-b]pyridine-based inhibitor of Aurora kinases (6 ) was shown to effectively inhibit the growth of a SW620 human colon carcinoma xenograft in an animal model, with biomarker analysis confirming target engagement in the tumor tissue. acs.org This provides a clear in vivo proof-of-concept for the anti-cancer activity of that specific chemical class. Similarly, imidazo[1,2-a]pyrazine (B1224502) derivatives have shown significant anti-tumoral activities in vivo. nih.gov These examples from related structures underscore the potential of the broader imidazo-azine family of compounds to be developed into effective therapeutic agents, although specific in vivo data for the imidazo[4,5-b]pyrazine core in areas like neuroprotection or cognitive enhancement remains to be established.

Pharmacokinetic (PK) Assessments of Lead Candidates

Pharmacokinetic (PK) properties determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, which are critical for its development. While detailed PK data for this compound itself are not widely published, assessments of lead candidates from the closely related imidazo[4,5-b]pyridine series offer valuable insights.

Key in vitro PK assays include metabolic stability assessments using mouse liver microsomes (MLM) and human liver microsomes (HLM). For example, the imidazo[4,5-b]pyridine derivative 21i exhibited high stability in both MLM (20% metabolized after 30 minutes) and HLM (10% metabolized after 30 minutes), suggesting it may have a favorable in vivo half-life. nih.govacs.org In contrast, another promising compound (21a ) was found to be a potent inhibitor of the hERG channel (94% inhibition at 10 µM), a critical anti-target that can indicate potential cardiac toxicity. nih.govacs.org This highlights the importance of early PK and safety profiling to guide the selection of lead candidates. Computational ADME predictions are also used, as was the case for an imidazo[4,5-c]pyridin-2-one derivative (1s ), which was predicted to have properties consistent with a central nervous system (CNS) drug. nih.gov

Interactive Table: In vitro PK Profile of Lead Imidazo[4,5-b]pyridine Candidates Data from in vitro assays. nih.govacs.org

Compound hERG Inhibition (at 10 µM) HLM Stability (% Metabolized in 30 min) MLM Stability (% Metabolized in 30 min)
21a 94% - -
21i 67% 10% 20%

Emerging Applications and Interdisciplinary Research

Utilization as Luciferins in Bioluminescent Reporting Systems for Bio-Imaging and Diagnostics

The core structure of 1H-imidazo[4,5-b]pyrazin-2-amine is closely related to the imidazo[1,2-a]pyrazin-3-one framework found in coelenterazine (B1669285), a widely known luciferin (B1168401) responsible for the bioluminescence in many marine organisms. researchgate.netelsevierpure.com Luciferins are small molecules that emit light upon oxidation, a reaction catalyzed by an enzyme called luciferase. This phenomenon is the basis for highly sensitive bioluminescence imaging (BLI), a powerful tool in biological research and diagnostics. researchgate.net

While direct studies on this compound as a luciferin are not extensively documented, the known bioluminescent properties of its analogues, particularly imidazo[1,2-a]pyrazines, highlight its potential in this area. researchgate.net Coelenterazine and its derivatives are extensively used in conjunction with luciferases from marine creatures like Renilla, Gaussia, and Oplophorus for various bio-imaging applications. researchgate.net The chemical structure of the luciferin is critical as it dictates the color and intensity of the emitted light. nih.gov

Researchers have synthesized novel coelenterazine derivatives with substitutions at the C-6 position of the imidazopyrazinone core, leading to compounds with altered optical properties, such as blue-shifted emission, which can be advantageous for specific imaging applications. rsc.orgspringernature.com The development of synthetic luciferins aims to create molecules with improved characteristics, such as enhanced brightness, prolonged light emission ("glow" systems), and red-shifted wavelengths for better tissue penetration in in-vivo imaging. researchgate.net The structural similarity of this compound to these bioluminescent compounds suggests its potential as a scaffold for the design of new synthetic luciferins for advanced bio-imaging and diagnostic tools.

Table 1: Examples of Imidazopyrazine-based Luciferins and their Bioluminescent Properties

Luciferin DerivativeLuciferase PartnerKey FeatureReference
Coelenterazine (CTZ)Renilla, Gaussia, Oplophorus luciferasesNatural luciferin, blue light emission researchgate.net
C-6 Substituted CTZ DerivativesRenilla luciferase variantsBright, blue-shifted emission rsc.orgspringernature.com

Investigation of Opto-electronic and Fluorescent Properties

The fused heterocyclic system of this compound also imparts it with interesting photophysical properties, making it a candidate for applications in opto-electronics and as a fluorescent probe. The investigation of related imidazo[4,5-b]pyridine and imidazo[1,2-a]pyrimidine (B1208166) derivatives has revealed their potential as fluorophores. nih.gov

Studies on pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxaline, a related polycyclic system, have shown that these compounds can exhibit intense greenish-yellow fluorescence. capes.gov.br The photophysical properties of such compounds are highly dependent on their molecular structure, including the nature and position of substituents. For instance, in a series of 4-(aryl)-benzo nih.govicrc.ac.irimidazo[1,2-a]pyrimidine-3-carbonitriles, the introduction of different aryl groups was found to influence the fluorescent properties. nih.gov

The photophysical characteristics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine, another structural analogue, have been studied in various solvents. nih.gov This research demonstrated the occurrence of excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift, which is a desirable feature for fluorescent probes to avoid self-quenching and improve detection sensitivity. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to understand the electronic structure and predict the photophysical properties of these molecules, including their HOMO-LUMO energy gaps, which are crucial for their opto-electronic behavior. epstem.net The amino group in this compound can be expected to influence its fluorescent properties, potentially making it a useful scaffold for the development of new fluorescent dyes and sensors.

Table 2: Photophysical Properties of a Related Imidazo[4,5-c]pyridine Derivative

CompoundSolventExcitation Max (nm)Emission Max (nm)Key ObservationReference
2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridineVarious aprotic and protic solventsNot specifiedNot specifiedExhibits normal and tautomer emissions due to ESIPT nih.gov

Research in Materials Science (e.g., Corrosion Inhibition)

In the field of materials science, derivatives of imidazo[4,5-b]pyrazine show significant promise as corrosion inhibitors, particularly for protecting mild steel in acidic environments. The effectiveness of these organic inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process. researchgate.netcetjournal.it

Research on various pyrazine (B50134) derivatives has demonstrated their excellent corrosion-inhibiting properties for steel in hydrochloric and sulfuric acid solutions. researchgate.netcetjournal.it For example, a study on monohalogenated aminopyrazines, such as 2-amino-5-chloropyrazine (B1281452) and 2-amino-5-bromopyrazine, revealed that they act as mixed-type inhibitors, suppressing both the anodic and cathodic reactions of corrosion. researchgate.net The inhibition efficiency of these compounds was found to increase with their concentration. researchgate.net

The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net Quantum chemical calculations have been used to correlate the molecular structure of these inhibitors with their performance. j-cst.orgsciencetechindonesia.com Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) help in understanding the electron-donating and accepting abilities of the inhibitor molecules, which are crucial for their interaction with the metal surface. The presence of heteroatoms (nitrogen in the case of 1H-imidazo[4,s5-b]pyrazin-2-amine) and π-electrons in the aromatic rings facilitates strong adsorption onto the d-orbitals of iron. icrc.ac.ir

Table 3: Corrosion Inhibition Efficiency of Related Aminopyrazine Derivatives on Steel

InhibitorCorrosive MediumConcentrationInhibition Efficiency (%)Key FindingReference
2-amino-5-chloropyrazine (ACP)1.0 M HClNot specifiedGood inhibitive performanceActs as a mixed-type inhibitor researchgate.net
2-amino-5-bromopyrazine (ABP)1.0 M HClNot specifiedExcellent inhibition performanceAdsorption follows Langmuir isotherm researchgate.net
2-acetylpyrazine1.0 M HCl0.5 mM92.7Efficiency increases with concentration icrc.ac.ir
Novel Pyrazine Derivative (PD-1)15% HClNot specifiedExcellent inhibiting propertiesActs as a mixed-type inhibitor via chemisorption cetjournal.it

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of the imidazo[4,5-b]pyrazine ring system is evolving from traditional methods towards more sustainable and efficient modern techniques. Historically, the synthesis involved multi-step procedures, such as the Curtius rearrangement of a 3-aminopyrazinoic acid hydrazide, which often required harsh conditions and generated significant waste. google.com

Current research emphasizes the development of novel synthetic methodologies that are more environmentally benign. One-pot, multi-component reactions (MCRs) are at the forefront of this effort. For instance, an efficient iodine-catalyzed, one-pot, three-component condensation has been developed for synthesizing related imidazo[1,2-a]pyrazine (B1224502) derivatives. rsc.org This method, which proceeds at room temperature, offers advantages like low cost, easy availability of the catalyst, and simple workup procedures. rsc.org Another approach involves the air oxidative cyclocondensation of a diamine with an aldehyde in water, eliminating the need for an oxidative reagent and yielding products in excellent yields. mdpi.com Furthermore, advanced techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig) are being employed to construct complex derivatives, allowing for precise control over the final molecular architecture. mdpi.commdpi.com

Synthetic Approach Description Advantages Reference
Classical Cyclization Curtius rearrangement of pyrazinoic acid hydrazides.Well-established for the core scaffold. google.com
One-Pot Condensation Iodine-catalyzed reaction of a diamine, aldehyde, and isocyanide.High efficiency, mild conditions, atom economy. rsc.org
Green Synthesis Air-oxidative cyclocondensation in water.Environmentally benign, no harsh oxidants. mdpi.com
Cross-Coupling Palladium-catalyzed C-C and C-N bond formation.High chemoselectivity, modular construction of derivatives. mdpi.com

Exploration of New Biological Targets and Therapeutic Indications

The structural versatility of the 1H-imidazo[4,5-b]pyrazine scaffold has enabled its exploration against a growing number of biological targets, extending far beyond its initial applications. While early derivatives were investigated as antihypertensive agents google.com, recent research has uncovered a much broader pharmacological profile.

A significant area of discovery is in oncology. Derivatives of imidazo[4,5-b]pyrazine have been identified as highly potent and selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase, a key target in cancer therapy due to its role in tumor growth and metastasis. nih.gov Another promising anticancer strategy involves targeting the A(2A) adenosine (B11128) receptor (A(2A)AR) with benzo mdpi.comnih.govimidazo[1,2-a]pyrazin-1-amine derivatives; blocking this receptor can enhance the body's immune response against tumors. drugbank.com

Beyond cancer, the scaffold is being investigated for other therapeutic uses. Based on the activities of the closely related imidazopyridine scaffold, there is potential for developing derivatives as GABAA receptor positive allosteric modulators for neurological disorders mdpi.com, antimicrobial agents mdpi.com, and even as insecticides for crop protection. nih.gov

Biological Target Therapeutic Indication Compound Class/Example Reference
c-Met Kinase CancerImidazo[4,5-b]pyrazine derivatives nih.gov
A(2A) Adenosine Receptor Cancer (Immunotherapy)Benzo mdpi.comnih.govimidazo[1,2-a]pyrazin-1-amine derivatives drugbank.com
GABAA Receptor Neurological DisordersImidazo[4,5-b]pyridine analogues mdpi.com
DHFR Bacterial InfectionsImidazo[4,5-b]pyridine derivatives mdpi.com
Not Specified InsecticidalImidazo[4,5-b]pyridine derivatives nih.gov

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in the rational design and optimization of 1H-imidazo[4,5-b]pyrazine-based drug candidates. Molecular docking studies are routinely used to predict and analyze the binding modes of these compounds within the active sites of their target proteins. For example, docking analysis was crucial in understanding how imidazo[4,5-b]pyrazine derivatives bind to c-Met kinase, guiding the structure-activity relationship (SAR) investigation. nih.gov Similarly, molecular modeling helped in the design of A(2A)AR antagonists, leading to the discovery of highly potent compounds. drugbank.com

In addition to docking, other computational methods are being applied. Density Functional Theory (DFT) and the analysis of frontier molecular orbitals (HOMO-LUMO) are used to understand the electronic properties and reactivity of new derivatives, as demonstrated in studies of related imidazopyridines. mdpi.com These computational insights allow researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Computational Technique Application Outcome Reference
Molecular Docking Elucidate binding mode with target protein (e.g., c-Met, A(2A)AR).Guide SAR studies and rational design of potent inhibitors. nih.govdrugbank.com
Virtual Screening Identify potential hits from large compound libraries.Prioritize compounds for synthesis and biological testing. nih.gov
DFT / HOMO-LUMO Analysis Investigate electronic properties and intramolecular charge transfer.Understand molecular stability and reactivity. mdpi.com
Hirshfeld Surface Analysis Determine intermolecular interactions in the solid state.Analyze crystal packing and stabilization forces. mdpi.com

Strategic Design for Improved Pharmacological Profiles and In vivo Performance

The ultimate goal of medicinal chemistry research is to produce a drug candidate with a desirable pharmacological profile, including high potency, selectivity, and good in vivo performance (e.g., metabolic stability and oral bioavailability). Strategic design of 1H-imidazo[4,5-b]pyrazine derivatives is key to achieving this.

Systematic investigation of the structure-activity relationship (SAR) is a cornerstone of this process. In the development of c-Met inhibitors, researchers systematically modified different parts of the imidazo[4,5-b]pyrazine scaffold to identify which chemical groups were essential for potent and selective activity. nih.gov This optimization led to a compound with significant inhibitory effects in both enzymatic and cellular assays and satisfactory metabolic stability. nih.gov Likewise, the optimization of A(2A)AR antagonists resulted in a lead compound that not only had high affinity (Ki = 0.08 nM) but also demonstrated significant tumor growth inhibition in a mouse model without notable toxicity. drugbank.com These studies highlight how iterative cycles of design, synthesis, and testing can transform a simple scaffold into a promising preclinical candidate.

Potential for Combination Therapies and Drug Repurposing Strategies

The diverse biological activities of the imidazo[4,5-b]pyrazine scaffold open up exciting possibilities for combination therapies and drug repurposing. In oncology, combining different therapeutic agents is a standard of care to overcome drug resistance and improve efficacy. For instance, the A(2A)AR antagonists derived from this scaffold are ideal candidates for combination with immune checkpoint inhibitors, as they both work to enhance the anti-tumor immune response. drugbank.com

Drug repurposing, or finding new uses for existing compounds, is another promising avenue. A compound initially developed as an anticancer agent might be screened for antiviral activity, given that related imidazo[1,2-a]pyrazines have shown inhibitory effects against viral proteases. rsc.org Similarly, compounds could be tested for anti-inflammatory or antimicrobial effects. mdpi.comnih.gov This strategy can accelerate the drug development pipeline by leveraging the known characteristics of established molecules. The broad bioactivity of the imidazo[4,5-b]pyrazine core makes it a rich source for such explorations, potentially leading to new treatments for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-imidazo[4,5-b]pyrazin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves condensation of o-phenylenediamine derivatives with aldehydes or ketones in the presence of oxidizing agents like ammonium persulfate (APS) in acetonitrile . For example, 2-aryl-substituted derivatives are prepared by reacting o-phenylenediamine with aldehydes in DMF under acidic conditions (e.g., acetic acid), followed by purification via flash chromatography . Optimization includes varying solvent polarity (DMF vs. ethanol), temperature (60–100°C), and stoichiometric ratios of reactants to improve yields (typically 60–85%) .

Q. How can structural characterization of this compound derivatives be performed to confirm purity and regioselectivity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. For example, in 2-p-tolyl-1H-imidazo[4,5-b]phenazine (4a), the NH₂ group shows a characteristic singlet at δ 8.2–8.4 ppm in ¹H NMR, while IR spectra reveal N-H stretching at ~3400 cm⁻¹ . High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.3% of theoretical values) validate molecular formulas .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

  • Methodological Answer : The compound’s low water solubility (logP ~1.2) necessitates dimethyl sulfoxide (DMSO) or ethanol as solvents for in vitro studies. Stability tests under varying pH (2–9) and temperatures (4–37°C) show degradation <5% over 24 hours in neutral buffers . Melting points (e.g., 245–250°C for 2-p-tolyl derivatives) indicate thermal stability .

Advanced Research Questions

Q. How can density functional theory (DFT) studies elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are used with 6-31G(d,p) basis sets to compute HOMO-LUMO gaps (~4.5 eV), molecular electrostatic potentials, and Fukui indices. These predict nucleophilic sites (e.g., NH₂ group) for alkylation or halogenation . Benchmarking against experimental UV-Vis spectra (λmax ~300 nm) validates computational models .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of imidazo[4,5-b]pyrazine derivatives?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line specificity) and substituent effects. For example, 2-aryl derivatives show IC₅₀ values of 2–10 μM in MCF-7 breast cancer cells but minimal activity in bacterial models. Dose-response curves and structure-activity relationship (SAR) studies using substituents like -NO₂ or -OCH₃ clarify target selectivity .

Q. How can reaction mechanisms for this compound functionalization (e.g., alkylation, cyclization) be experimentally validated?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N-NH₂) and kinetic studies track intermediates. For alkylation with methyl iodide, in situ ¹H NMR reveals transient formation of a quaternary ammonium intermediate, while DFT simulations confirm a two-step SN2 mechanism . Cyclization reactions monitored via TLC and GC-MS identify byproducts (e.g., dimerization at >100°C) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.